N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a trifluoromethyl group and a thienyl-ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thienyl-Ethyl Intermediate: The starting material, thiophene-2-ethylamine, is prepared through the reaction of thiophene with ethylamine under controlled conditions.
Coupling Reaction: The thienyl-ethyl intermediate is then coupled with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)-2-(3-thienyl)ethyl]-2-(trifluoromethyl)benzamide: Similar structure but with a dimethylamino group instead of the thienyl-ethyl side chain.
2-(2-thienyl)-N-[2-(2-thienyl)ethyl]acetamide: Contains an acetamide group instead of a benzamide core.
Uniqueness
N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide is unique due to its combination of a trifluoromethyl group and a thienyl-ethyl side chain, which imparts distinct electronic and steric properties. These features enhance its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H12F3NOS |
---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H12F3NOS/c15-14(16,17)12-6-2-1-5-11(12)13(19)18-8-7-10-4-3-9-20-10/h1-6,9H,7-8H2,(H,18,19) |
InChI Key |
JBMYEYFGXDRDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=CS2)C(F)(F)F |
Origin of Product |
United States |
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